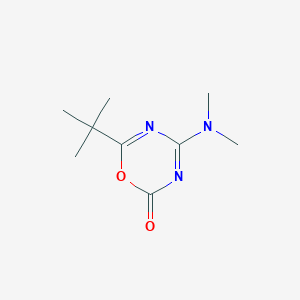
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- is a heterocyclic compound that contains an oxadiazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazides with carbonyl compounds: This method involves the reaction of a hydrazide with a carbonyl compound under acidic or basic conditions to form the oxadiazinone ring.
Use of protecting groups: Protecting groups may be used to control the reactivity of functional groups during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2H-1,3,5-Oxadiazin-2-one derivatives: Other derivatives of oxadiazinone with different substituents.
1,3,4-Oxadiazoles: Compounds with a similar ring structure but different nitrogen positioning.
Triazines: Another class of heterocyclic compounds with similar applications.
Uniqueness
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- is unique due to its specific substituents, which can impart distinct chemical and physical properties. These properties may make it more suitable for certain applications compared to similar compounds.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
6-tert-butyl-4-(dimethylamino)-1,3,5-oxadiazin-2-one |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)6-10-7(12(4)5)11-8(13)14-6/h1-5H3 |
InChI Key |
WBISMUSPKNVQDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NC(=O)O1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















